Benzoxazole, 2-[(2-bromoethyl)thio]-
Description
Significance of Benzoxazole (B165842) Scaffolds in Chemical Synthesis
Benzoxazole and its derivatives are considered privileged structures in medicinal chemistry and materials science. researchgate.netcdhfinechemical.com The rigid, planar nature of the benzoxazole core, combined with its unique electronic properties, makes it an attractive framework for the design of novel compounds. jocpr.com The presence of both nitrogen and oxygen atoms provides sites for hydrogen bonding and coordination with biological targets, a feature that has been extensively exploited in drug discovery. cdhfinechemical.comjocpr.com Consequently, the development of efficient and versatile synthetic methodologies to access functionalized benzoxazoles remains an active area of research. nih.gov
Overview of 2-Substituted Benzoxazoles: Research Trajectories
The C2 position of the benzoxazole ring is a primary site for chemical modification, leading to a vast library of 2-substituted derivatives. Research has demonstrated that the nature of the substituent at this position profoundly influences the molecule's physical, chemical, and biological properties. nih.gov Synthetic efforts have been directed towards the introduction of a wide variety of functional groups at the 2-position, including aryl, alkyl, amino, and thioether moieties, to modulate the molecule's characteristics for specific applications. researchgate.netnih.gov
Specific Focus on Thioether-Containing Benzoxazole Derivatives
Among the various 2-substituted benzoxazoles, those bearing a thioether linkage have garnered considerable attention. The sulfur atom in the thioether group imparts distinct reactivity and conformational properties to the molecule. The synthesis of these derivatives is often achieved through the nucleophilic substitution reaction of 2-mercaptobenzoxazole (B50546) with a suitable electrophile. nih.gov This straightforward synthetic accessibility has facilitated the exploration of their utility in various chemical contexts.
Relevance of the 2-[(2-bromoethyl)thio]- Moiety in Synthetic Design
The specific compound, Benzoxazole, 2-[(2-bromoethyl)thio]- , emerges as a particularly interesting building block in synthetic organic chemistry. This molecule incorporates two key reactive functionalities: the benzoxazole core and a bromoethyl thioether side chain. The presence of the terminal bromine atom on the ethyl group provides a reactive handle for a variety of nucleophilic substitution and coupling reactions, allowing for further elaboration of the molecular structure.
The synthesis of this compound can be logically inferred from established chemical principles, primarily through the reaction of 2-mercaptobenzoxazole with 1,2-dibromoethane (B42909). In this reaction, the sulfur atom of 2-mercaptobenzoxazole acts as a nucleophile, displacing one of the bromine atoms of 1,2-dibromoethane to form the desired thioether linkage.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethylsulfanyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLOBNUMNJQEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Benzoxazole, 2 2 Bromoethyl Thio and Analogues
Established Approaches for the Synthesis of 2-Substituted Benzoxazoles
The construction of the benzoxazole (B165842) ring is a foundational step in the synthesis of its derivatives. Over the years, a variety of robust methods have been developed, ranging from classic condensation reactions to modern transition-metal-catalyzed processes.
Condensation Reactions of 2-Aminophenols with Carbonyl Derivatives
The most traditional and widely employed method for synthesizing 2-substituted benzoxazoles is the condensation of 2-aminophenols with various carbonyl-containing compounds. This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position.
Commonly used carbonyl derivatives include carboxylic acids, aldehydes, acid chlorides, and esters. organic-chemistry.orgdaneshyari.commdpi.comnih.gov The reaction of 2-aminophenol (B121084) with carboxylic acids or their derivatives typically requires high temperatures or the use of strong acids to facilitate the cyclodehydration process. researchgate.netnih.gov For instance, methanesulfonic acid has been proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and in-situ generated acid chlorides from carboxylic acids. researchgate.net This method is compatible with a variety of functional groups, including chloro, bromo, and nitro groups. researchgate.net
The condensation with aldehydes is another popular route, often promoted by an oxidizing agent or a catalyst. nih.govnih.gov Green and efficient methods have been developed using catalysts like samarium triflate in aqueous media or magnetic nanoparticle-supported ionic liquids under solvent-free ultrasound irradiation. nih.govnih.gov These methods offer advantages such as mild reaction conditions, shorter reaction times, and high yields. nih.govnih.gov The reaction scope is broad, tolerating various substituents on both the 2-aminophenol and the aldehyde. nih.gov
Table 1: Examples of Catalysts for Condensation Reactions
| Catalyst/Promoter | Carbonyl Source | Conditions | Key Advantages |
|---|---|---|---|
| Methanesulfonic Acid | Carboxylic Acids (in situ to acid chlorides) | N/A | One-pot, high yield |
| Samarium Triflate | Aldehydes | Aqueous medium, mild conditions | Green, efficient |
| LAIL@MNP | Aldehydes | Solvent-free, ultrasound | Recyclable catalyst, short reaction time |
| Triphenylbismuth (B1683265) dichloride | Thioamides | 60 °C, 1,2-dichloroethane | Mild conditions, good to excellent yields |
| Brønsted acid and CuI | β-Diketones | Acetonitrile, 80°C | Tolerates various substituents |
Transition Metal-Catalyzed C-H Functionalization Strategies
In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of 2-substituted benzoxazoles. organic-chemistry.orgresearchgate.net This strategy allows for the direct introduction of substituents at the C2 position of a pre-formed benzoxazole ring, avoiding the need for pre-functionalized starting materials. beilstein-journals.org
Palladium and copper are the most commonly used metals for this transformation. For example, a well-defined NHC-Pd(II)-Im complex can catalyze the direct C-H bond arylation of benzoxazoles with aryl chlorides. sapub.org Copper(I) complexes, on the other hand, have been utilized for the direct alkylation of benzoxazoles with non-activated secondary alkyl halides in the presence of a ligand like bis[2-(N,N-dimethylamino)ethyl] ether. organic-chemistry.orgsapub.org These methods often exhibit good functional group tolerance. organic-chemistry.orgsapub.org
Intramolecular Cyclization Protocols for Benzoxazole Ring Formation
Intramolecular cyclization represents another key strategy for constructing the benzoxazole ring. These methods typically involve the formation of a C-O bond within a suitably substituted precursor. A common approach is the copper-catalyzed cyclization of ortho-haloanilides. sapub.orgnih.gov The reaction proceeds via an oxidative insertion/reductive elimination pathway, with the reactivity of the ortho-haloanilides following the order I > Br > Cl. sapub.org
Ligand-free synthesis using copper(II) oxide nanoparticles in DMSO under air has also been reported for the intramolecular cyclization of o-bromoaryl derivatives, offering a heterogeneous and recyclable catalytic system. sapub.org Furthermore, base-mediated intramolecular C-O bond formation without a transition metal catalyst has been developed, where the cyclization of o-haloanilides proceeds in the presence of a base like K2CO3 in DMSO at high temperatures. daneshyari.com
Targeted Synthesis of 2-Thioether-Substituted Benzoxazoles
The introduction of a thioether linkage at the 2-position of the benzoxazole ring is a key step in synthesizing the target compound, "Benzoxazole, 2-[(2-bromoethyl)thio]-", and its analogues. This can be achieved through various synthetic routes, primarily involving the use of benzoxazole-2-thiol as a nucleophile or through direct C-S bond formation.
Reactions Involving Benzoxazole-2-thiols
Benzoxazole-2-thiol is a versatile intermediate that can be readily prepared by the reaction of 2-aminophenol with reagents like thiourea (B124793) or carbon disulfide. nih.govresearchgate.net The thiol group is nucleophilic and can react with various electrophiles, such as alkyl halides, to form 2-thioether-substituted benzoxazoles.
The S-alkylation of benzoxazole-2-thiol is a straightforward method for introducing an alkylthio side chain. researchgate.net For instance, the reaction of benzoxazole-2-thiol with chloroacetyl chloride has been reported, yielding 2-chloroacetyl thio benzoxazole. This product can then be further functionalized. A similar reaction with 1,2-dibromoethane (B42909) would be a direct route to "Benzoxazole, 2-[(2-bromoethyl)thio]-". The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or triethylamine, in a suitable solvent like DMF or acetone. researchgate.net
A study on the synthesis of N-aryl-2-aminobenzoxazoles involved an intermediate step where substituted benzoxazole-2-thiol was treated with 2-chloro-N-arylacetamides in a KOH-DMF system to form a 2-(substituted-benzoxazol-2-ylthio)-N-arylacetamide intermediate. researchgate.net This demonstrates the feasibility of using halo-amides in this type of S-alkylation reaction.
Table 2: S-Alkylation of Benzoxazole-2-thiol
| Electrophile | Base/Solvent | Product Type | Reference |
|---|---|---|---|
| Chloroacetyl chloride | N/A | 2-Chloroacetyl thio benzoxazole | |
| 2-Chloro-N-arylacetamides | KOH/DMF | 2-(Benzoxazol-2-ylthio)-N-arylacetamide | researchgate.net |
| Ethylbromoacetate | Triethylamine/Acetone | Ethyl 2-(benzoxazol-2-ylthio)acetate | |
| O-alkylisoureas | N/A | 2-Alkylthiobenzoxazoles |
Incorporation of Thioether Linkages via C-S Bond Formation
Alternative strategies for the synthesis of 2-thioether-substituted benzoxazoles involve the direct formation of the C-S bond during or after the construction of the benzoxazole ring, without necessarily isolating benzoxazole-2-thiol.
One-pot procedures have been developed that combine the formation of the benzoxazole ring with the introduction of the thioether group. For example, the reaction of 2-aminophenols with thioamides in the presence of triphenylbismuth dichloride affords 2-alkyl- and 2-arylbenzoxazoles. sapub.org While this directly yields C-substituted benzoxazoles, modifications of the thioamide could potentially lead to thioether-substituted products.
Copper-catalyzed reactions have also been employed for the synthesis of 2-aminobenzoxazoles from 2-aminophenols and thiocarbamoyl chlorides in a tandem manner. daneshyari.com This highlights the utility of copper in facilitating C-N and potentially C-S bond formations in the synthesis of benzoxazole derivatives.
Strategies for Introducing the Bromoethyl Functionality
The incorporation of a bromoethylthio moiety onto the benzoxazole core can be achieved through several synthetic routes. These strategies can be broadly categorized into direct functionalization of a benzoxazole precursor and post-synthetic modification of a pre-functionalized analogue.
Direct Alkylation or Halogenation Routes
Direct methods offer a straightforward approach to the target molecule, typically involving the reaction of a nucleophilic benzoxazole precursor with a suitable electrophile containing the bromoethyl group.
One of the most common precursors for the synthesis of 2-thio-substituted benzoxazoles is 2-mercaptobenzoxazole (B50546). The direct S-alkylation of 2-mercaptobenzoxazole with 1,2-dibromoethane represents a primary route to introduce the 2-bromoethylthio side chain. This reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion. The choice of base and reaction conditions can influence the yield and selectivity of the reaction.
An alternative direct approach involves the halogenation of a precursor bearing a hydroxyethylthio side chain, such as 2-(2-hydroxyethylthio)benzoxazole. This precursor can be synthesized by the reaction of 2-mercaptobenzoxazole with 2-chloroethanol. Subsequent treatment with a brominating agent, for instance, phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), can convert the terminal hydroxyl group to a bromide. This two-step sequence allows for the introduction of the bromoethyl functionality under relatively mild conditions. eurekaselect.com
A summary of representative direct alkylation and halogenation reactions is presented in the interactive table below.
Table 1: Direct Synthetic Routes to 2-[(2-bromoethyl)thio]benzoxazole
| Precursor | Reagent | Reaction Type | Product |
| 2-Mercaptobenzoxazole | 1,2-dibromoethane | S-Alkylation | Benzoxazole, 2-[(2-bromoethyl)thio]- |
| 2-(2-Hydroxyethylthio)benzoxazole | Phosphorus tribromide | Halogenation | Benzoxazole, 2-[(2-bromoethyl)thio]- |
Post-Synthetic Modifications on 2-(Ethylthio)benzoxazole Precursors
An alternative to direct functionalization is the modification of a pre-existing 2-(ethylthio)benzoxazole scaffold. This strategy involves the initial synthesis of 2-(ethylthio)benzoxazole, which can be achieved by the alkylation of 2-mercaptobenzoxazole with an ethylating agent like ethyl iodide or ethyl bromide.
Once the 2-(ethylthio)benzoxazole precursor is obtained, the bromo functionality can be introduced on the ethyl side chain. This could potentially be achieved through radical bromination using a reagent such as N-bromosuccinimide (NBS) with a radical initiator. The selectivity of this reaction would be crucial, favoring bromination at the terminal methyl group of the ethyl chain. However, this approach may be complicated by potential side reactions, including bromination of the benzoxazole ring itself. nih.gov
Mechanistic Investigations of Synthesis Pathways
Understanding the underlying reaction mechanisms is critical for optimizing synthetic protocols and controlling product selectivity. This section delves into the proposed mechanisms for the formation of the benzoxazole core and the introduction of the thioether linkage.
Proposed Reaction Mechanisms for Benzoxazole Formation
The formation of the 2-mercaptobenzoxazole precursor is a key step. A widely accepted method involves the reaction of 2-aminophenol with carbon disulfide. The proposed mechanism for this reaction begins with the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbon atom of carbon disulfide. This is followed by an intramolecular cyclization where the hydroxyl group attacks the thiocarbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of a molecule of water furnishes the 2-mercaptobenzoxazole. nih.govresearchgate.netresearchgate.net
The formation of the benzoxazole ring in general can be achieved through various condensation reactions. For instance, the reaction of 2-aminophenol with carboxylic acids or their derivatives proceeds through an initial N-acylation, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. eurekaselect.comresearchgate.net
Understanding Selectivity in Thioether Introduction
The alkylation of 2-mercaptobenzoxazole is a critical step in the synthesis of the target compound. 2-Mercaptobenzoxazole is an ambident nucleophile, possessing two potential sites for alkylation: the sulfur atom (S-alkylation) and the nitrogen atom (N-alkylation). The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the temperature.
Generally, S-alkylation is favored under kinetic control, as the sulfur atom is a softer and more polarizable nucleophile compared to the nitrogen atom. The use of soft electrophiles, such as alkyl halides, and polar aprotic solvents tends to promote S-alkylation. In contrast, N-alkylation is often favored under thermodynamic control and with harder electrophiles. researchgate.net Theoretical studies have also suggested that the thione tautomer of 2-mercaptobenzoxazole is more stable than the thiol tautomer, which further supports the propensity for S-alkylation.
In the specific case of alkylation with 1,2-dibromoethane, the primary alkyl bromide is a relatively soft electrophile, which would favor the formation of the S-alkylated product, Benzoxazole, 2-[(2-bromoethyl)thio]-. However, the potential for a subsequent intramolecular N-alkylation to form a cyclized product exists, and careful control of reaction conditions is necessary to achieve the desired mono-S-alkylated product.
The table below summarizes the key factors influencing the selectivity of thioether introduction.
Table 2: Factors Influencing Selectivity in 2-Mercaptobenzoxazole Alkylation
| Factor | Favors S-Alkylation | Favors N-Alkylation | Rationale |
| Nucleophilicity | Softer, more polarizable sulfur atom | Harder, less polarizable nitrogen atom | HSAB Principle |
| Electrophile | Soft electrophiles (e.g., alkyl iodides, bromides) | Hard electrophiles (e.g., sulfates, sulfonates) | HSAB Principle |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetone) | Protic solvents can solvate the harder nucleophile | Solvent effects on nucleophile and electrophile reactivity |
| Control | Kinetic control (lower temperatures) | Thermodynamic control (higher temperatures) | Stability of the final product |
Reactivity and Transformational Chemistry of Benzoxazole, 2 2 Bromoethyl Thio
Electrophilic and Nucleophilic Reactions of the Benzoxazole (B165842) Core
The benzoxazole ring system is a fused heterocyclic structure that exhibits a degree of aromaticity. Its reactivity in electrophilic and nucleophilic reactions is influenced by the electron-donating oxygen atom and the electron-withdrawing nitrogen atom within the oxazole (B20620) ring, as well as the fused benzene (B151609) ring.
Generally, the benzoxazole core is considered electron-rich and can undergo electrophilic substitution on the benzene ring. However, the C2 position of the oxazole ring is the most common site for functionalization, typically achieved through the cyclization of precursors rather than direct substitution on a pre-formed benzoxazole. nih.govresearchgate.net Synthesizing 2-substituted benzoxazoles often involves the condensation of 2-aminophenols with various reagents like aldehydes, carboxylic acids, or amides. nih.govnih.govmdpi.comresearchgate.net
While direct C-H functionalization at the C2 position is possible, it presents challenges. nih.gov Alternative strategies, such as the cyclization of functionalized precursors, offer a more versatile route to a wide range of 2-substituted benzoxazoles. nih.govresearchgate.net For instance, methods have been developed for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, highlighting the adaptability of synthetic approaches to introduce substituents at the C2 position. nih.gov
Nucleophilic attack on the benzoxazole core is less common unless the ring is activated by electron-withdrawing groups or by quaternization of the nitrogen atom. The C2 position can be susceptible to nucleophilic displacement, particularly if a good leaving group is present. For example, 2-mercaptobenzoxazoles can undergo amination to produce 2-aminobenzoxazoles. organic-chemistry.org
Chemical Transformations Involving the 2-(Thio)ethyl Moiety
The 2-[(2-bromoethyl)thio]- side chain is the most reactive part of the molecule, primarily due to the presence of a primary alkyl bromide. This functional group is an excellent electrophile, making it a key site for a variety of chemical transformations.
The carbon atom attached to the bromine in the bromoethyl group is highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This SN2 reaction is a cornerstone of the compound's utility, allowing for the introduction of a wide array of functional groups.
A variety of nucleophiles can be employed to create new derivatives. For example, reaction with sodium azide (B81097) (NaN3) would yield the corresponding azido (B1232118) derivative, 2-(2-azidoethylthio)benzoxazole. This transformation is a common strategy for introducing a nitrogen-containing functional group that can be further elaborated, for instance, through "click chemistry" or reduction to an amine. Other common nucleophiles include amines, thiols, and cyanides, each leading to a new class of compounds with distinct properties.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Azide | Sodium Azide (NaN3) | Benzoxazole-S-CH2CH2-N3 | 2-[(2-Azidoethyl)thio]benzoxazole |
| Amine | Ammonia (NH3) | Benzoxazole-S-CH2CH2-NH2 | 2-[(2-Aminoethyl)thio]benzoxazole |
| Thiolate | Sodium hydrosulfide (B80085) (NaSH) | Benzoxazole-S-CH2CH2-SH | 2-(Benzoxazol-2-ylthio)ethane-1-thiol |
| Cyanide | Sodium Cyanide (NaCN) | Benzoxazole-S-CH2CH2-CN | 3-(Benzoxazol-2-ylthio)propanenitrile |
The reactive bromoethyl group also opens up possibilities for intramolecular and intermolecular reactions. Intramolecular cyclization could occur if a nucleophilic site on the benzoxazole core attacks the electrophilic carbon of the bromoethyl group. nih.gov For this to happen, the nitrogen atom of the benzoxazole would likely need to be deprotonated to act as an effective nucleophile, leading to the formation of a new fused ring system. The feasibility of such a reaction would depend on the ring strain of the resulting product and the reaction conditions employed. indexcopernicus.com
Intermolecularly, the bifunctional nature of the molecule—a nucleophilic benzoxazole (at the nitrogen) and an electrophilic bromoethyl group—could potentially lead to polymerization. In this scenario, the nitrogen of one molecule could attack the bromoethyl group of another, forming a dimer that could then continue to react, leading to a polymeric chain. This type of polymerization would result in a polymer with the benzoxazole moiety as a repeating unit in the backbone.
Oxidation and Reduction Chemistry of the Thioether Linkage
The sulfur atom in the thioether linkage is in a low oxidation state and can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. acs.orgorganic-chemistry.org This transformation significantly alters the electronic and physical properties of the molecule.
The oxidation of sulfides to sulfoxides is a common and important reaction in organic synthesis. organic-chemistry.orgnih.gov A variety of oxidizing agents can be used, with hydrogen peroxide being a "green" and effective option. nih.govresearchgate.net Careful control of reaction conditions, such as temperature and the amount of oxidant, is often necessary to prevent over-oxidation to the sulfone. nih.gov For instance, oxidation with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures would selectively yield the sulfoxide, Benzoxazole, 2-[(2-bromoethyl)sulfinyl]-.
Further oxidation with a stronger oxidizing agent or an excess of the same reagent would lead to the formation of the sulfone, Benzoxazole, 2-[(2-bromoethyl)sulfonyl]-. organic-chemistry.orgresearchgate.net The sulfone group is a strong electron-withdrawing group and a good leaving group in nucleophilic substitution reactions, which can be exploited for further synthetic transformations. acs.org Studies on related 2-(alkylthio)benzothiazoles have shown that the thioether can be oxidized to the corresponding sulfoxide and sulfone, which then become susceptible to nucleophilic displacement. acs.org
Reduction of the thioether linkage is less common but could potentially be achieved using strong reducing agents, which might lead to the cleavage of the C-S bond. However, the oxidation pathway is more synthetically useful and has been more extensively studied.
Table 2: Oxidation Products of the Thioether Linkage
| Oxidation State | Product Name | Typical Reagent |
|---|---|---|
| Sulfoxide | Benzoxazole, 2-[(2-bromoethyl)sulfinyl]- | m-CPBA (1 equiv.) or H2O2 |
| Sulfone | Benzoxazole, 2-[(2-bromoethyl)sulfonyl]- | m-CPBA (>2 equiv.) or KMnO4 |
Advanced Spectroscopic Characterization Techniques for Benzoxazole, 2 2 Bromoethyl Thio
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum of Benzoxazole (B165842), 2-[(2-bromoethyl)thio]- is anticipated to reveal distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the benzoxazole ring system are expected to produce a complex multiplet pattern in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants of these protons would provide detailed information about their relative positions on the benzene (B151609) ring.
The ethylthio side chain, -S-CH₂-CH₂-Br, would be characterized by two sets of signals. The methylene (B1212753) protons adjacent to the sulfur atom (-S-CH₂-) are expected to appear as a triplet, with a chemical shift influenced by the electron-withdrawing nature of the thioether linkage. The adjacent methylene protons bonded to the bromine atom (-CH₂-Br) would also present as a triplet, likely shifted further downfield due to the strong deshielding effect of the electronegative bromine atom. The vicinal coupling between these two methylene groups would result in the characteristic triplet-of-triplets pattern, assuming free rotation around the C-C bond.
¹³C NMR Spectral Analysis for Carbon Frameworks
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For Benzoxazole, 2-[(2-bromoethyl)thio]- , the spectrum would display a series of signals in the aromatic region (typically δ 110-165 ppm) corresponding to the seven carbons of the benzoxazole core. The C-2 carbon, directly attached to the sulfur atom, is expected to have a characteristic chemical shift that is distinct from the other aromatic carbons due to the influence of the heteroatoms in the oxazole (B20620) ring and the attached thioether group.
The two carbons of the bromoethyl side chain would also give rise to distinct signals. The carbon atom of the -S-CH₂- group would appear at a specific chemical shift, while the carbon atom of the -CH₂-Br group would be found at a different, likely more downfield, position due to the deshielding effect of the bromine atom.
Advanced NMR Techniques (e.g., 2D NMR) for Structural Assignment
While ¹H and ¹³C NMR provide fundamental information, complex structures often require the application of two-dimensional (2D) NMR techniques for complete and unambiguous assignment of all signals. Techniques such as COSY (Correlation Spectroscopy) would be invaluable in establishing the connectivity between the protons of the bromoethyl chain by revealing correlations between the -S-CH₂- and -CH₂-Br groups.
Furthermore, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for definitively linking the proton and carbon frameworks. An HSQC spectrum would show direct one-bond correlations between each proton and the carbon to which it is attached. An HMBC spectrum, on the other hand, would reveal longer-range correlations (typically over two to three bonds), allowing for the unequivocal assignment of the quaternary carbons in the benzoxazole ring and confirming the attachment of the bromoethylthio side chain to the C-2 position of the benzoxazole nucleus.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular formula of Benzoxazole, 2-[(2-bromoethyl)thio]- . By measuring the mass of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental composition. This is particularly important for confirming the presence of nitrogen, oxygen, sulfur, and bromine atoms in the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), would result in a distinctive M and M+2 pattern for the molecular ion peak, further corroborating the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be employed to assess the purity of a synthesized sample of Benzoxazole, 2-[(2-bromoethyl)thio]- . A single peak in the gas chromatogram would indicate a high degree of purity.
The mass spectrometer detector would provide the mass spectrum of the eluting compound, which serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. For Benzoxazole, 2-[(2-bromoethyl)thio]- , expected fragmentation pathways could include the loss of a bromine atom, cleavage of the ethyl group, or fragmentation of the benzoxazole ring system. Analysis of these fragment ions would provide further confirmation of the compound's identity and structure. For instance, the observation of a fragment corresponding to the benzoxazole-2-thiol cation would strongly support the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For Benzoxazole, 2-[(2-bromoethyl)thio]-, the IR spectrum provides definitive evidence for its key structural components: the benzoxazole ring, the thioether linkage, and the bromoethyl side chain.
The analysis of related benzoxazole structures provides a strong basis for assigning the characteristic absorption bands. The core benzoxazole system exhibits several distinct vibrations. The C=N stretching vibration within the oxazole ring is typically observed in the 1630-1615 cm⁻¹ region. sapub.org The aromatic C=C stretching vibrations from the fused benzene ring usually appear as a set of bands between 1610 cm⁻¹ and 1450 cm⁻¹. sapub.org Furthermore, the C-O-C stretching vibrations of the oxazole ring contribute to the spectrum, often found in the 1250-1020 cm⁻¹ range.
The thioether (C-S) linkage, while often producing a weak absorption, is a critical functional group to identify. The C-S stretching vibration is expected in the 700-600 cm⁻¹ region. The presence of the ethyl chain introduces aliphatic C-H bonds, which are readily identified by their stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). sapub.org Finally, the terminal bromo group is characterized by the C-Br stretching vibration, which appears in the far-infrared region, generally between 600 and 500 cm⁻¹.
A detailed interpretation of the IR spectrum involves correlating these observed bands with the specific structural motifs of the molecule. Theoretical calculations, such as those performed using density functional theory (DFT) on related molecules like 2-mercaptobenzoxazole (B50546), have been shown to align well with experimental data, aiding in the precise assignment of vibrational modes. nih.gov
Table 1: Characteristic Infrared Absorption Bands for Benzoxazole, 2-[(2-bromoethyl)thio]-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3070 | C-H stretch | Aromatic (Benzene ring) |
| 2960-2850 | C-H stretch | Aliphatic (-CH₂) |
| ~1620 | C=N stretch | Oxazole ring |
| 1610-1450 | C=C stretch | Aromatic ring |
| ~1245 | C-O-C stretch | Oxazole ring |
| 700-600 | C-S stretch | Thioether |
| 600-500 | C-Br stretch | Bromoalkane |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insight into the photophysical behavior of a molecule, governed by its electronic structure and the transitions between electronic states.
UV-Visible Absorption: The UV-Vis spectrum of Benzoxazole, 2-[(2-bromoethyl)thio]- is dominated by the electronic transitions within the benzoxazole chromophore. Benzoxazole derivatives are known to absorb UV radiation, with absorption maxima (λmax) typically attributed to π-π* transitions within the conjugated aromatic system. researchgate.net While the exact position of λmax for the title compound is not widely reported, studies on analogous benzoxazole structures provide a reliable estimate. For instance, various 2-(substituted)benzoxazoles exhibit strong absorption in the UVA and UVB regions, with maxima often ranging from 300 to 380 nm. scielo.br The thioether and bromoethyl substituents act as auxochromes, which can modulate the energy of the electronic transitions and thus cause a bathochromic (red) or hypsochromic (blue) shift in the absorption peaks compared to the unsubstituted parent benzoxazole. The solvent environment can also influence the position and intensity of these absorption bands. capes.gov.br
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed photons. Many benzoxazole derivatives are recognized for their fluorescent properties, which are highly sensitive to their molecular structure and environment. researchgate.netnih.gov The fluorescence emission spectrum is typically Stokes-shifted, meaning it appears at a longer wavelength (lower energy) than the absorption spectrum. researchgate.net
The photophysical behavior of some specialized benzoxazole derivatives, such as 2-(2'-hydroxyphenyl)benzoxazole, is dominated by complex mechanisms like excited-state intramolecular proton transfer (ESIPT), leading to large Stokes shifts. researchgate.netnih.gov However, for Benzoxazole, 2-[(2-bromoethyl)thio]-, such a pathway is not available due to the absence of the requisite hydroxyl group. Its fluorescence is expected to originate from the de-excitation of the π* state of the benzoxazole ring system. The nature of the substituent and the solvent can significantly impact the fluorescence quantum yield and emission wavelength. researchgate.net The presence of the heavy bromine atom could potentially lead to a decrease in fluorescence efficiency due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.
Table 2: Expected Photophysical Properties for Benzoxazole, 2-[(2-bromoethyl)thio]-
| Property | Expected Characteristic | Associated Transition / Phenomenon |
| UV-Vis Absorption (λmax) | ~300 - 380 nm | π-π* transition |
| Molar Absorptivity (ε) | High (characteristic of π-π*) | Electronic transition probability |
| Emission (λem) | > λmax (Stokes Shift) | Fluorescence from S₁ state |
| Quantum Yield (ΦF) | Moderate to Low | Efficiency of fluorescence process |
Research Applications and Future Directions for Benzoxazole, 2 2 Bromoethyl Thio
Role as a Versatile Synthetic Intermediate
The reactivity of the bromoethyl group, combined with the stable benzoxazole (B165842) scaffold, makes Benzoxazole, 2-[(2-bromoethyl)thio]- a valuable intermediate in organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the thioether linkage and the benzoxazole ring can influence the electronic properties and conformation of the final products.
Benzoxazole, 2-[(2-bromoethyl)thio]- is a key starting material for the construction of more elaborate heterocyclic systems. The terminal bromine atom allows for intramolecular cyclization reactions, leading to the formation of new rings fused or linked to the benzoxazole core. This strategy is an extension of synthetic methods that utilize 2-mercaptobenzoxazole (B50546), a direct precursor, to build various heterocyclic structures. researchgate.netuobaghdad.edu.iq For instance, reaction with nucleophiles can lead to the formation of larger rings containing sulfur and other heteroatoms.
One common synthetic route involves the reaction of 2-mercaptobenzoxazole with dihaloalkanes to introduce a reactive alkyl halide chain. Subsequent reactions can then be performed to build new heterocyclic systems. For example, treatment of 2-mercaptobenzoxazole with hydrazine (B178648) hydrate (B1144303) yields 2-hydrazinobenzoxazole, which can be further reacted to form pyridazinone and phthalazinone derivatives. researchgate.netuobaghdad.edu.iq Similarly, the bromoethylthio- moiety in the title compound provides a reactive handle for creating diverse heterocyclic architectures, such as thiazolidinones and triazoles, which are known for their biological activities. researchgate.net
Table 1: Examples of Heterocyclic Systems Derived from Benzoxazole Precursors
| Precursor | Reagent | Resulting Heterocycle | Reference |
|---|---|---|---|
| 2-Hydrazinobenzoxazole | Carboxylic Anhydride | Pyridazinone | researchgate.net |
| 2-Hydrazinobenzoxazole | Phenyl Isothiocyanate | Thiazolidinone | researchgate.net |
| 2-Mercaptobenzoxazole | Chloroacetic Acid, o-phenylenediamine | Benzimidazole | researchgate.netuobaghdad.edu.iq |
| 2-Hydrazinobenzoxazole | Carbon Disulfide | 1,2,4-Triazole | researchgate.net |
Beyond forming new heterocyclic rings, Benzoxazole, 2-[(2-bromoethyl)thio]- serves as a crucial building block for assembling larger, more complex organic molecules. The benzoxazole unit is a common scaffold in medicinal chemistry and materials science, valued for its rigid structure and specific electronic properties. nih.govnih.gov The bromoethylthio- side chain acts as a linker, enabling the covalent attachment of the benzoxazole moiety to other molecular fragments.
This "building block" approach is fundamental in drug discovery and the development of functional materials. For example, various 2-substituted benzoxazoles have been synthesized and investigated for a wide range of pharmacological activities. nih.govnih.govnih.gov The synthesis often involves the coupling of a benzoxazole derivative with other organic moieties. The reactive nature of the bromine in Benzoxazole, 2-[(2-bromoethyl)thio]- facilitates such coupling reactions, allowing for the systematic modification of a lead compound to optimize its biological activity or material properties.
Contributions to Advanced Materials Research
The incorporation of the thioether-benzoxazole unit into polymers and other materials can impart desirable thermal, mechanical, and photophysical properties. Research in this area is driven by the demand for high-performance materials for various applications.
The synthesis of polymers containing thioether and benzoxazole units has been shown to produce materials with excellent thermal stability and mechanical toughness. dtic.mil Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their high glass transition temperatures and thermal stability. dtic.miltitech.ac.jp The inclusion of flexible thioether linkages into the rigid PBO backbone can improve processability without significantly compromising the desirable thermal properties.
In a study, new thioether-containing polybenzoxazoles were synthesized and characterized, demonstrating high thermal stability with glass transition temperatures ranging from 298-450 °C. dtic.mil The resulting polymer films were flexible and tough. The use of Benzoxazole, 2-[(2-bromoethyl)thio]- as a monomer or a precursor for a monomer in polymerization reactions could provide a straightforward method to introduce these functional units into a variety of polymer backbones, potentially leading to materials with tailored properties for applications in electronics and aerospace.
Table 2: Properties of Thioether-Containing Polybenzoxazoles
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | 298-450 °C | dtic.mil |
| Polymer Film Characteristics | Flexible and Tough | dtic.mil |
| Solubility | Soluble in strong acids | dtic.mil |
Benzoxazole derivatives are well-known for their fluorescent properties and have been extensively studied for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), and as fluorescent probes. researchgate.netgoogle.com The benzoxazole core provides a rigid, conjugated system that can be readily modified to tune its photophysical properties. researchgate.net The introduction of a thioether linkage can further influence the electronic structure and emission characteristics of the molecule. acs.org
Research has shown that benzoxazole-containing compounds can exhibit high birefringence and large dielectric anisotropy, which are desirable properties for liquid crystal displays. researchgate.net Furthermore, the fluorescence of benzoxazole derivatives can be harnessed to create chemical sensors. For example, a fluorescent probe based on a benzoxazole derivative was developed for the detection of biothiols. nih.gov The bromoethyl group on Benzoxazole, 2-[(2-bromoethyl)thio]- offers a convenient point of attachment for incorporating this fluorophore into larger systems or onto surfaces for the development of advanced optoelectronic and sensory materials.
Applications in Bioconjugation Chemistry as a Chemical Probe
The reactivity of the bromoethyl group makes Benzoxazole, 2-[(2-bromoethyl)thio]- a promising candidate for use as a chemical probe in bioconjugation chemistry. Bioconjugation involves the covalent labeling of biomolecules, such as proteins and nucleic acids, with probes to study their function, localization, and interactions within a biological system.
The electrophilic nature of the carbon atom attached to the bromine allows for reaction with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amino group of lysine, forming a stable covalent bond. The benzoxazole moiety can serve as a reporter group, for instance, through its fluorescence, allowing for the detection and tracking of the labeled biomolecule. nih.gov This approach is analogous to the use of other benzoxazole derivatives as fluorescent probes. nih.gov The development of such probes is crucial for advancing our understanding of complex biological processes at the molecular level.
Strategies for Site-Specific Functionalization of Biomolecules (Methodological Focus)
The unique structural features of Benzoxazole, 2-[(2-bromoethyl)thio]- make it a promising candidate for the site-specific functionalization of biomolecules, such as proteins and nucleic acids. The primary reactive center for this application is the bromoethyl group, which can act as an electrophile. This allows for covalent modification of nucleophilic residues on biomolecules.
One of the key strategies involves the reaction of the bromoethyl group with cysteine residues in proteins. The thiol group of cysteine is a potent nucleophile that can displace the bromide ion in an S-alkylation reaction, forming a stable thioether linkage. This method is highly specific for cysteine, especially when other nucleophilic residues are less accessible or have lower reactivity under controlled pH conditions.
Another potential avenue for site-specific functionalization is the reaction with histidine residues. The imidazole (B134444) side chain of histidine can also act as a nucleophile, leading to the alkylation of one of the nitrogen atoms. The selectivity of this reaction can be tuned by adjusting the pH to favor the nucleophilicity of the histidine imidazole ring.
Furthermore, the benzoxazole moiety itself can participate in non-covalent interactions, such as pi-stacking and hydrophobic interactions, which can help to position the molecule in proximity to the target site on a biomolecule, thereby enhancing the efficiency and specificity of the covalent modification.
Design Considerations in Agrochemical Research
The benzoxazole scaffold is a well-established pharmacophore in medicinal chemistry and has also found applications in agrochemical research. The design of novel agrochemicals based on Benzoxazole, 2-[(2-bromoethyl)thio]- would likely focus on leveraging its chemical properties to interact with specific biological targets in pests or plants.
Chemical Motifs and Structural Modification for Target Engagement (Focus on Chemistry)
In the context of agrochemical design, the benzoxazole ring system can serve as a rigid scaffold that orients the 2-[(2-bromoethyl)thio]- side chain for optimal interaction with a biological target. The aromatic nature of the benzoxazole ring allows for potential π-π stacking interactions with aromatic residues in the active site of an enzyme or receptor.
Structural modifications could involve the introduction of substituents on the benzoxazole ring to modulate the electronic properties and steric profile of the molecule. For example, electron-withdrawing or electron-donating groups could be installed to fine-tune the reactivity of the bromoethyl group or to enhance binding interactions. The length of the alkyl chain could also be varied to optimize the distance between the benzoxazole scaffold and the reactive bromo- group for specific target engagement.
Future Research Perspectives and Challenges
The future of Benzoxazole, 2-[(2-bromoethyl)thio]- in scientific research is contingent on overcoming certain challenges and exploring new avenues of investigation.
Novel Synthetic Methodologies
While the synthesis of Benzoxazole, 2-[(2-bromoethyl)thio]- can be envisioned through established chemical transformations, the development of novel, more efficient, and sustainable synthetic methodologies is a key area for future research. This could involve the exploration of one-pot reactions that combine the formation of the benzoxazole ring with the introduction of the 2-[(2-bromoethyl)thio]- side chain. The use of greener solvents and catalyst systems would also be a significant advancement.
Advanced Spectroscopic and Imaging Applications
The benzoxazole core is known to be a part of many fluorescent molecules. Future research could focus on exploring the spectroscopic properties of Benzoxazole, 2-[(2-bromoethyl)thio]- and its derivatives. If the compound exhibits favorable photophysical properties, such as a high quantum yield and photostability, it could be developed into a fluorescent probe. The bromoethyl group would allow for the covalent attachment of this probe to specific biomolecules, enabling their visualization and tracking within living cells using advanced imaging techniques like fluorescence microscopy.
Interdisciplinary Research Opportunities
The versatile nature of Benzoxazole, 2-[(2-bromoethyl)thio]- opens up a wide range of interdisciplinary research opportunities. In chemical biology, it could be used to probe the function of specific proteins or to develop new tools for proteomics. In materials science, the benzoxazole moiety could be incorporated into polymers to create materials with novel electronic or optical properties. The exploration of these interdisciplinary avenues will require collaboration between chemists, biologists, and materials scientists.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 2-[(2-bromoethyl)thio]-benzoxazole derivatives?
- Methodological Answer : A widely used approach involves the reaction of 2-aminophenol with thiourea at elevated temperatures (~200°C) to form benzoxazole-2-thiol, followed by alkylation with 1-bromo-2-chloroethane or analogous alkylating agents. This two-step process ensures regioselectivity and moderate yields . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize side reactions like resinification, which can occur during alkylation steps .
Q. How can the structure and purity of 2-[(2-bromoethyl)thio]-benzoxazole be validated experimentally?
- Methodological Answer : Key analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and bromoethyl-thio linkage.
- FT-IR spectroscopy to identify characteristic vibrations (e.g., C-S stretch at ~650 cm⁻¹, C-Br stretch at ~550 cm⁻¹).
- Mass spectrometry (EI/ESI) for molecular ion confirmation and fragmentation analysis.
- Elemental analysis to verify stoichiometry .
Q. What are the typical challenges in handling 2-[(2-bromoethyl)thio]-benzoxazole derivatives?
- Methodological Answer : The bromoethyl group introduces reactivity (e.g., susceptibility to nucleophilic substitution) and stability concerns. Storage under inert atmospheres at low temperatures (-20°C) and avoidance of protic solvents are recommended. Stability studies under varying pH (e.g., via HPLC monitoring) can identify degradation pathways .
Advanced Research Questions
Q. How can computational methods (DFT/MD) predict the reactivity of 2-[(2-bromoethyl)thio]-benzoxazole in biological or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfur atom in the thioether group often acts as a nucleophilic center.
- Molecular Dynamics (MD) simulations assess interactions with biological targets (e.g., proteins) by modeling binding affinities and conformational changes. These methods guide experimental design for antitumor or antimicrobial studies .
Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., unexpected resinification vs. successful derivatization)?
- Methodological Answer : Contradictions may arise from subtle differences in reaction conditions. Systematic studies should:
- Compare solvent polarity (e.g., DMF vs. methanol) and temperature gradients.
- Use in situ monitoring (e.g., Raman spectroscopy) to detect intermediates.
- Evaluate steric/electronic effects of substituents on the benzoxazole core. For instance, electron-withdrawing groups may suppress resinification .
Q. How does the excited-state intramolecular proton transfer (ESIPT) mechanism influence the photophysical properties of 2-[(2-bromoethyl)thio]-benzoxazole derivatives?
- Methodological Answer : ESIPT in benzoxazoles involves proton transfer between hydroxyl and adjacent nitrogen atoms in the excited state, leading to dual fluorescence. Substituents like the bromoethyl-thio group alter the energy barrier for ESIPT, which can be quantified via:
- Time-resolved fluorescence spectroscopy to measure lifetime changes.
- Theoretical modeling (TD-DFT) of potential energy surfaces. Applications include pH-sensitive fluorescent probes or optoelectronic materials .
Q. What methodologies are used to evaluate the antitumor potential of 2-[(2-bromoethyl)thio]-benzoxazole derivatives?
- Methodological Answer :
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) at varying concentrations (10–100 µM).
- Molecular docking against validated targets (e.g., tubulin or topoisomerase II) to predict binding modes.
- ADMET profiling (e.g., SwissADME) to assess pharmacokinetic properties. Hepatotoxicity and blood-brain barrier penetration are critical parameters .
Q. How can metal-free synthetic routes improve the sustainability of 2-[(2-bromoethyl)thio]-benzoxazole synthesis?
- Methodological Answer : Water-mediated or solvent-free reactions reduce environmental impact. For example, thiourea and 2-aminophenol can react in aqueous media under microwave irradiation, achieving higher yields (~80%) without metal catalysts. Green metrics (e.g., E-factor) should be calculated to compare methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
